molecular formula C20H18N4O2 B5826126 N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE CAS No. 88210-26-8

N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE

Cat. No.: B5826126
CAS No.: 88210-26-8
M. Wt: 346.4 g/mol
InChI Key: OTOGIJRAPLKXCW-UHFFFAOYSA-N
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Description

N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE is a complex organic compound belonging to the class of phenylpyridines These compounds are characterized by the presence of a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE typically involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage under mild and metal-free conditions . Another method involves the use of ethyl acetate as a solvent, with TBHP alone, leading to a one-pot tandem cyclization/bromination reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as TBHP.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the pyridine ring.

Common Reagents and Conditions

    Oxidation: TBHP in ethyl acetate.

    Reduction: NaBH4 in methanol.

    Substitution: Various nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazopyridines, while substitution reactions may yield various substituted pyridine derivatives .

Scientific Research Applications

N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE is unique due to its specific structure, which allows for a diverse range of chemical reactions and interactions with biological targets

Properties

IUPAC Name

N-[[3-[(pyridine-3-carbonylamino)methyl]phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-19(17-6-2-8-21-13-17)23-11-15-4-1-5-16(10-15)12-24-20(26)18-7-3-9-22-14-18/h1-10,13-14H,11-12H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOGIJRAPLKXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CNC(=O)C2=CN=CC=C2)CNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357033
Record name ST50922959
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88210-26-8
Record name ST50922959
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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